(4-Benzylmorpholin-3-yl)methanamine
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Overview
Description
(4-Benzylmorpholin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2O. It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere. This compound is of interest due to its unique structure, which includes a morpholine ring substituted with a benzyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for (4-Benzylmorpholin-3-yl)methanamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylmorpholin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylmorpholine oxides, while reduction may produce different amine derivatives.
Scientific Research Applications
(4-Benzylmorpholin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of (4-Benzylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors due to its amine group, which can form hydrogen bonds and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-2-morpholinyl)methanamine: Similar structure but with a different position of the methanamine group.
(4-Benzylmorpholin-2-yl)methanamine: Another isomer with the methanamine group at a different position.
Uniqueness
(4-Benzylmorpholin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
(4-benzylmorpholin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETPMFZQKHRWBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439974 |
Source
|
Record name | (4-benzylmorpholin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-73-6 |
Source
|
Record name | 4-(Phenylmethyl)-3-morpholinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-benzylmorpholin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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